![molecular formula C18H27N5O3S2 B4617743 1'-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4617743.png)
1'-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE
Overview
Description
1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a synthetic compound known for its potential inhibitory effects on various enzymes, particularly carbonic anhydrases. These enzymes play a crucial role in regulating pH and ion balance in biological systems. The compound’s unique structure allows it to interact with specific molecular targets, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds. The reaction conditions are generally mild, ensuring high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound’s ability to inhibit carbonic anhydrases makes it valuable in studying physiological processes related to pH regulation and ion transport.
Medicine: Its potential as a therapeutic agent for conditions like glaucoma, epilepsy, and certain cancers is being explored.
Industry: The compound’s inhibitory properties are utilized in developing enzyme inhibitors for various industrial applications
Mechanism of Action
The mechanism of action of 1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with the active site of carbonic anhydrases. The compound binds to the zinc ion present in the enzyme’s active site, inhibiting its catalytic activity. This inhibition disrupts the enzyme’s ability to convert carbon dioxide and water into bicarbonate and protons, affecting various physiological processes .
Comparison with Similar Compounds
1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is unique due to its specific structural features that allow for selective inhibition of carbonic anhydrases. Similar compounds include:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.
Methazolamide: Another inhibitor with similar applications but different pharmacokinetic properties.
Dorzolamide: Used primarily in ophthalmology for reducing intraocular pressure. Compared to these compounds, 1’-[(4-SULFAMOYLPHENYL)CARBAMOTHIOYL]-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE offers potential advantages in terms of selectivity and potency
Properties
IUPAC Name |
4-piperidin-1-yl-1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S2/c19-16(24)18(23-10-2-1-3-11-23)8-12-22(13-9-18)17(27)21-14-4-6-15(7-5-14)28(20,25)26/h4-7H,1-3,8-13H2,(H2,19,24)(H,21,27)(H2,20,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWTXPABRGYZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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